2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Description
This compound appears to be a complex organic molecule that likely contains a benzene ring structure, given the presence of “benzyl” in its name. It also seems to have an amino group (NH2), a chloro group (Cl), and an oxoethyl group (C2H3O) as substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzyl derivative with an appropriate amino and oxoethyl precursor. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound could be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The presence of an amino group and a chloro group suggests that it might undergo reactions typical of these functional groups.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with common chemical reagents.Safety And Hazards
This would involve assessing the compound’s toxicity, flammability, and environmental impact. It would also involve determining appropriate safety precautions for handling and disposing of the compound.
Future Directions
This could involve exploring potential applications of the compound in areas such as medicine, materials science, or chemical synthesis. It could also involve studying the compound’s properties further or developing more efficient methods for its synthesis.
properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJYTBFMSHMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate |
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